[(5-fluorothiophen-2-yl)methyl]({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
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Overview
Description
(5-fluorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine: is a complex organic compound characterized by the presence of a fluorinated thiophene ring and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-fluorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactionsCommon reagents used in these reactions include halogenating agents, coupling catalysts, and amine sources .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazole moiety, potentially converting it to a dihydropyrazole derivative.
Substitution: The fluorine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
Chemistry
In chemistry, (5-fluorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its fluorinated thiophene ring provides a useful handle for tracking and imaging studies .
Medicine
Potential medicinal applications include the development of new pharmaceuticals targeting specific enzymes or receptors. The compound’s structure allows for modifications that can enhance its binding affinity and selectivity .
Industry
In the industrial sector, (5-fluorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of (5-fluorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated thiophene ring can engage in hydrogen bonding and π-π interactions, while the pyrazole moiety can form coordination complexes with metal ions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (5-chlorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine
- (5-bromothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine
- (5-iodothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine
Uniqueness
The uniqueness of (5-fluorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine lies in its fluorinated thiophene ring, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. This fluorine substitution can enhance the compound’s stability and binding affinity in various applications .
Properties
Molecular Formula |
C13H18FN3S |
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Molecular Weight |
267.37 g/mol |
IUPAC Name |
1-(5-fluorothiophen-2-yl)-N-[(5-methyl-1-propan-2-ylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C13H18FN3S/c1-9(2)17-10(3)11(7-16-17)6-15-8-12-4-5-13(14)18-12/h4-5,7,9,15H,6,8H2,1-3H3 |
InChI Key |
AGOGTWCLGLVEHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C(C)C)CNCC2=CC=C(S2)F |
Origin of Product |
United States |
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